molecular formula C29H33NO6 B2991342 (2,3-dimethoxyphenyl)(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 449765-41-7

(2,3-dimethoxyphenyl)(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2991342
CAS No.: 449765-41-7
M. Wt: 491.584
InChI Key: GQPHSVKUBMCWIA-UHFFFAOYSA-N
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Description

The compound "(2,3-dimethoxyphenyl)(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone" features a methanone core linked to a 2,3-dimethoxyphenyl group and a 1-((3,5-dimethylphenoxy)methyl)-substituted dihydroisoquinoline scaffold. This structure combines multiple aromatic and methoxy substituents, which are known to influence physicochemical properties and biological interactions, such as receptor binding and metabolic stability . This analysis compares the compound to its closest analogs, focusing on structural variations, molecular properties, and inferred biological implications.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-18-12-19(2)14-21(13-18)36-17-24-23-16-27(34-5)26(33-4)15-20(23)10-11-30(24)29(31)22-8-7-9-25(32-3)28(22)35-6/h7-9,12-16,24H,10-11,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPHSVKUBMCWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for the compound is C29H33NO6C_{29}H_{33}NO_6. It features a unique combination of methoxy groups and a dihydroisoquinoline structure, which are significant for its biological activities.

Structure Overview

ComponentDescription
Core Structure Dihydroisoquinoline
Functional Groups Methoxy (-OCH₃) and phenoxy (-OPh) groups
Molecular Weight 481.58 g/mol

Research indicates that compounds similar to this one often interact with various biological targets, including:

  • GPCRs (G-Protein Coupled Receptors) : These receptors play critical roles in signal transduction and are common targets for drug development. The compound may exhibit agonistic or antagonistic properties depending on the specific receptor subtype it interacts with .
  • Enzyme Inhibition : The structural motifs present in the compound suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have been shown to reduce inflammation in various models, indicating that this compound might also possess such effects.
  • Neuroprotective Effects : Given its isoquinoline core, there is potential for neuroprotective activity, which warrants further investigation.

Study 1: Antioxidant Properties

A study conducted on derivatives of dihydroisoquinolines demonstrated significant antioxidant activity through scavenging free radicals. The tested compounds showed a dose-dependent response, suggesting that modifications to the methoxy groups can enhance this activity.

Study 2: Anti-inflammatory Effects

In vitro assays using lipopolysaccharide (LPS)-induced macrophages revealed that compounds similar to the target molecule significantly reduced pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Study 3: Neuroprotection

Research published in the Journal of Medicinal Chemistry indicated that isoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The compound's structural analogs were effective in reducing cell death rates in cultured neurons exposed to toxic agents.

Future Directions

Further research is needed to fully elucidate the biological activities of (2,3-dimethoxyphenyl)(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone. Potential areas for exploration include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Target Identification : Utilizing proteomics to identify specific proteins and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Isoquinoline Substituents

Several analogs in share the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but differ in substituents at the 1- and 2-positions:

  • Compound 6h: (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone. Key differences: Replaces the 3,5-dimethylphenoxy and 2,3-dimethoxyphenyl groups with phenyl rings. Implications: The absence of methoxy groups may reduce polarity and alter binding to hydrophobic targets .
  • Compound K407-0308 (): Features a 3,4,5-trimethoxyphenyl group and a 3,5-dimethylphenoxy moiety. Molecular formula: C₃₀H₃₅NO₇; molecular weight: 521.61 g/mol. Compared to the target compound, the additional methoxy group (3,4,5-trimethoxy vs.

Dimeric vs. Monomeric Structures

  • 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] (): A dimeric analog with two dihydroisoquinoline-methanone units linked via a phenyl bridge. Molecular implications: The dimeric structure may exhibit higher rigidity and reduced solubility compared to the monomeric target compound, affecting bioavailability .

Fluorinated and Halogenated Analogs

  • K407-0306 (): Contains a 4-fluorophenoxy group and a 3-methoxyphenyl moiety. Molecular formula: C₂₇H₂₅FNO₅; molecular weight: 462.49 g/mol. Fluorine introduction may improve metabolic stability and membrane permeability due to its electronegativity and small atomic radius .

Propanone Derivatives

  • 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,3-diphenylpropan-1-one (): Features a propanone chain instead of a direct methanone linkage. Structural impact: The extended alkyl chain increases conformational flexibility, which might enhance interaction with flexible binding pockets but reduce specificity .

Research Findings and Pharmacological Implications

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₉H₃₁NO₇* ~517.56 2,3-Dimethoxyphenyl; 3,5-dimethylphenoxy
6h C₂₅H₂₃NO₃ 385.46 Phenyl groups
K407-0308 C₃₀H₃₅NO₇ 521.61 3,4,5-Trimethoxyphenyl
K407-0306 C₂₇H₂₅FNO₅ 462.49 4-Fluorophenoxy; 3-methoxyphenyl

*Estimated based on structural similarity.

  • Lipophilicity: Methoxy and phenoxy groups increase lipophilicity, which may enhance blood-brain barrier penetration, as seen in sigma receptor ligands .
  • Solubility : The 3,4,5-trimethoxy substitution in K407-0308 likely reduces aqueous solubility compared to the target compound’s 2,3-dimethoxy group .

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